molecular formula C10H9NOS B8787979 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol CAS No. 600176-67-8

7-Thiocyanato-2,3-dihydro-1H-inden-4-ol

Cat. No.: B8787979
CAS No.: 600176-67-8
M. Wt: 191.25 g/mol
InChI Key: RXAOSYYRENLMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is an organic compound characterized by the presence of a thiocyanato group (-SCN) attached to an indan-4-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic thiocyanation of indan-4-ol using thiocyanogen (SCN)_2 or a combination of thiocyanate salts (e.g., potassium thiocyanate) and an oxidizing agent (e.g., hydrogen peroxide) under controlled conditions .

Industrial Production Methods: Industrial production of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol may involve large-scale thiocyanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidants and catalysts is also explored to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Thiocyanato-2,3-dihydro-1H-inden-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of sulfur-containing organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in antimicrobial and antifungal effects .

Comparison with Similar Compounds

  • 7-Thiocyanato-indan-4-amine
  • 7-Thiocyanato-indan-4-thiol
  • 7-Thiocyanato-indan-4-carboxylic acid

Comparison: Compared to its analogs, 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and solubility.

Properties

CAS No.

600176-67-8

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

(7-hydroxy-2,3-dihydro-1H-inden-4-yl) thiocyanate

InChI

InChI=1S/C10H9NOS/c11-6-13-10-5-4-9(12)7-2-1-3-8(7)10/h4-5,12H,1-3H2

InChI Key

RXAOSYYRENLMBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)SC#N)O

Origin of Product

United States

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